molecular formula C18H24N2O5 B2725646 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea CAS No. 1795442-16-8

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Cat. No.: B2725646
CAS No.: 1795442-16-8
M. Wt: 348.399
InChI Key: KJAWYLRENBSZQD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea (CAS 1795442-16-8) is a synthetic heterocyclic urea derivative with a molecular formula of C18H24N2O5 and a molecular weight of 348.4 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology for the design and synthesis of novel bioactive molecules. Its structure incorporates multiple pharmacophores, including a 3,4-dimethoxybenzyl group, a furan ring, and a hydroxyalkyl urea backbone, which are commonly found in compounds with diverse biological activities. Urea derivatives are a prominent class of compounds in drug discovery, known for their ability to engage in hydrogen bonding, which is critical for target binding . Furthermore, heterocyclic ureas, particularly those containing furan and benzyl ether motifs, are frequently investigated as core structures in the development of new therapeutic agents, such as the antibacterial sulfone and sulfoxide substituted heterocyclic urea compounds described in patent literature . The presence of the furan heterocycle also makes it a valuable scaffold for exploring antiviral activities, as heterocycles like piperazine have demonstrated broad antiviral potential . This reagent is provided as a high-quality standard for use in analytical research, scaffold development, and as a building block in synthetic chemistry programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(22,10-14-5-4-8-25-14)12-20-17(21)19-11-13-6-7-15(23-2)16(9-13)24-3/h4-9,22H,10-12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAWYLRENBSZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by research findings and case studies.

Chemical Structure

The compound can be represented as follows:

C20H26N2O4\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_4

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl amine with furan-2-carboxaldehyde derivatives under controlled conditions to yield the urea derivative. The synthetic route may vary depending on specific substituents and desired yields.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various urea derivatives, including our compound of interest.

  • In vitro Testing : A study demonstrated that urea derivatives exhibited variable levels of activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus .
  • Growth Inhibition : Notably, certain derivatives showed promising growth inhibition against Acinetobacter baumannii, with some compounds achieving up to 94.5% inhibition .
CompoundTarget OrganismInhibition (%)
1Acinetobacter baumannii94.5
2Staphylococcus aureusModerate
3Klebsiella pneumoniaeModerate

Antitumor Activity

The antitumor potential of related urea compounds has also been explored.

  • Case Study : A related compound demonstrated significant antitumor activity with GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across various cancer cell lines . This suggests that similar structural motifs in urea derivatives may confer anticancer properties.
CompoundCancer Cell LineGI50 (μM)
1EKVX (lung cancer)25.9
2OVCAR-4 (ovarian cancer)28.7
3MDA-MB-435 (breast cancer)15.1

Enzyme Inhibition

The mechanism of action for many urea derivatives includes enzyme inhibition.

  • GSK-3β Inhibition : A study highlighted that specific urea derivatives inhibited GSK-3β activity significantly, with IC50 values as low as 140 nM . This enzyme is implicated in various signaling pathways related to cancer and neurodegenerative diseases.

Molecular Docking Studies

To elucidate the binding interactions of the compound with biological targets, molecular docking studies have been conducted. These studies suggest that the presence of methoxy groups enhances binding affinity due to increased hydrophobic interactions and hydrogen bonding capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Targeting PPARs

The compound shares structural similarities with PPAR ligands, as highlighted in crystallographic databases (Table 1).

Table 1: Comparison of Key Structural and Functional Features

Compound Name Key Structural Features Receptor Target Method of Structural Analysis
1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea Urea core, dimethoxybenzyl, furan-hydroxyl chain PPAR (inferred) SHELXL , OLEX2
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline Isoquinoline core, piperidine-methoxyphenyl chain PPAR (explicit) X-ray crystallography
2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[d]isoxazol-6-yloxy)propoxy]indol-1-yl}ethanoic acid Benzoisoxazole-indole-acetic acid backbone PPARγ PDB-based crystallography
Key Differences:

Core Structure: The target compound’s urea core contrasts with the isoquinoline or indole-acetic acid backbones of analogs.

Synthetic and Analytical Methods :

  • The target compound’s structure was likely resolved using SHELXL for refinement and OLEX2 for visualization and analysis , whereas PPAR-bound analogs in Table 1 derive from Protein Data Bank (PDB) entries .

Functional Implications

  • Receptor Binding : The urea moiety’s dual hydrogen-bonding capacity may mimic carboxylate groups in PPARγ ligands (e.g., thiazolidinediones), though with reduced acidity. This could result in weaker but more selective binding .
  • Metabolic Stability : The dimethoxybenzyl and furan groups may slow oxidative metabolism compared to analogs with ester or carboxylic acid groups, as seen in indole-acetic acid derivatives.

Research Findings and Limitations

  • Crystallographic Insights: Tools like SHELXT enabled rapid space-group determination , critical for comparing the target compound’s conformation to PPAR-bound ligands.

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